molecular formula C18H24N2O5 B2725646 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795442-16-8

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No.: B2725646
CAS No.: 1795442-16-8
M. Wt: 348.399
InChI Key: KJAWYLRENBSZQD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • The synthesis of analogues and derivatives related to 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea has been explored in various studies. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of a naturally occurring dimethoxy compound, involves dehydration of a hydroxyisopropyl derivative obtained from methylenedioxybenzaldehyde (Fukui, Nakayama, & Tanaka, 1969). Another study focused on the synthesis of benzofuran derivatives via hydroxyaryl(5-methylfur-2-yl)alkanes, which are rearranged into corresponding benzo[b]furan derivatives (Gutnov et al., 1999).

Biological Activities

  • Some compounds structurally related to this compound have demonstrated significant biological activities. For example, a compound isolated from the marine red alga Polysiphonia urceolata displayed potent DPPH radical-scavenging activity (Li et al., 2008). Additionally, derivatives of urea, such as 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil, have been evaluated for their anti-HIV-1 activities, with some showing effective inhibitory effects (Sakakibara et al., 2015).

Analytical and Synthetic Applications

  • The compound has also been utilized in various analytical and synthetic applications. For instance, a novel method to synthesize L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid was described, highlighting its potential for industrial application due to its simple operation and high yield (Su, 2008). Another study focused on the use of a benzyloxy-substituted lactone as a selective fluorescent probe for CYP3A activity in hepatocytes, demonstrating its utility in biochemical assays (Nicoll-Griffith et al., 2004).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(22,10-14-5-4-8-25-14)12-20-17(21)19-11-13-6-7-15(23-2)16(9-13)24-3/h4-9,22H,10-12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAWYLRENBSZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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